Prunasin
Overview
Description
Prunasin is a cyanogenic glycoside found in various plant species, particularly in the genus Prunus, such as Prunus japonica and Prunus maximowicziiThis compound is a glucoside of ®-mandelonitrile and serves as a biosynthetic precursor to amygdalin, the compound responsible for the bitter taste of almonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prunasin can be synthesized through biocatalytic methods using engineered Escherichia coli expressing uridine diphosphate glucosyltransferase (UGT85A47) from Japanese apricot. This method involves the conversion of racemic mandelonitrile and glucose into this compound using UDP-glucose as a substrate .
Industrial Production Methods: Industrial production of this compound is achieved through microbial fermentation. The process involves the co-expression of genes encoding UDP-glucose biosynthetic enzymes in Escherichia coli, which significantly improves this compound production efficiency .
Chemical Reactions Analysis
Types of Reactions: Prunasin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the formation of benzaldehyde and hydrogen cyanide .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-glucosidase, resulting in the release of hydrogen cyanide and benzaldehyde.
Oxidation: Involves the use of oxidizing agents to convert this compound into its corresponding acids and amides.
Major Products Formed:
Benzaldehyde: A major product formed during the hydrolysis of this compound.
Hydrogen Cyanide: Released as a byproduct during hydrolysis.
Scientific Research Applications
Prunasin has several scientific research applications across various fields:
Chemistry: Used as a precursor in the synthesis of other cyanogenic glycosides and related compounds.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and immune regulatory effects.
Industry: Utilized in the production of natural medicines and food additives.
Mechanism of Action
Prunasin exerts its effects through the release of hydrogen cyanide upon hydrolysis. This process involves the action of β-glucosidase, which breaks down this compound into benzaldehyde and hydrogen cyanide. The hydrogen cyanide inhibits cytochrome c-oxidase in the cellular respiration system, leading to its toxic effects .
Comparison with Similar Compounds
Prunasin is closely related to other cyanogenic glycosides such as amygdalin and sambunigrin.
Amygdalin: A diglucoside of mandelonitrile, found in higher concentrations in bitter almonds compared to this compound.
Sambunigrin: A diastereomer of this compound derived from (S)-mandelonitrile, found in the leaves of the elder tree (Sambucus nigra).
This compound is unique due to its specific occurrence in certain Prunus species and its role as a precursor to amygdalin, which is significant in the agricultural industry for almond cultivation .
Properties
IUPAC Name |
2-phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSZEJFBGODIJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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